molecular formula C8H10ClN3S B2387569 N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide CAS No. 54418-99-4

N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B2387569
CAS No.: 54418-99-4
M. Wt: 215.7
InChI Key: RJUKILVNVJJBJU-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The compound’s systematic name, N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide , reflects its structural components:

  • N-(3-chloro-2-methylphenyl) : A substituted phenyl group with chlorine at position 3 and methyl at position 2.
  • Hydrazinecarbothioamide : A central hydrazine moiety linked to a thioamide group (-C(=S)-NH₂).
Property Value
CAS Number 54418-99-4
Molecular Formula C₈H₁₀ClN₃S
Molecular Weight 215.70 g/mol
SMILES NNC(NC1=CC=CC(Cl)=C1C)=S
MDL Number MFCD00025140

This nomenclature aligns with IUPAC guidelines, emphasizing substituent positions and functional group priorities.

Historical Development in Heterocyclic Chemistry

The synthesis of thiosemicarbazide derivatives, including this compound, traces its roots to early 20th-century studies on hydrazine derivatives. Key milestones include:

  • Early Syntheses : Thiosemicarbazides were first prepared via hydrazinolysis of thiourea or carbon disulfide under basic conditions.
  • Heterocycle Formation : The 1960s–1980s saw the exploration of cyclization reactions, where thiosemicarbazides reacted with carbonyl compounds (e.g., aldehydes, ketones) to form thiadiazoles, thiazolidinones, and triazoles.
  • Modern Applications : Recent decades have focused on modifying substituents to enhance biological activity, such as incorporating electron-withdrawing groups (e.g., chloro) to improve enzyme inhibition or antimicrobial properties.

This historical trajectory underscores the compound’s role as a foundational building block in heterocyclic chemistry.

Position Within Thiosemicarbazide Derivatives

This compound occupies a distinct niche within thiosemicarbazide chemistry due to its:

  • Substituent Effects : The 3-chloro-2-methylphenyl group enhances electronic and steric interactions, influencing reactivity in cyclocondensation reactions.
  • Functional Group Flexibility : The hydrazinecarbothioamide moiety enables nucleophilic attacks at the sulfur atom, facilitating diverse cyclization pathways.

Properties

IUPAC Name

1-amino-3-(3-chloro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-6(9)3-2-4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUKILVNVJJBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321555
Record name 1-amino-3-(3-chloro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54418-99-4
Record name 1-amino-3-(3-chloro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLORO-ORTHO-TOLYL)-3-THIOSEMICARBAZIDE
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Preparation Methods

Reaction Overview

The most direct route involves the condensation of 3-chloro-2-methylphenylhydrazine with carbon disulfide ($$ \text{CS}2 $$) under reflux conditions. This method leverages nucleophilic attack by the hydrazine’s amino group on the electrophilic carbon in $$ \text{CS}2 $$, forming the thiocarbamate intermediate, which subsequently undergoes ammonolysis to yield the target compound.

Reaction Equation :
$$
\text{Ar-NH-NH}2 + \text{CS}2 \xrightarrow{\text{Ethanol, Reflux}} \text{Ar-NH-NH-C(S)-NH}2 + \text{H}2\text{S} \quad (\text{Ar = 3-chloro-2-methylphenyl})
$$

Optimization Parameters

Parameter Optimal Condition Impact on Yield/Purity
Solvent Ethanol Enhances solubility of reactants
Temperature 78°C (reflux) Accelerates reaction kinetics
Reaction Time 4–6 hours Maximizes conversion efficiency
Molar Ratio 1:1.2 (Hydrazine:CS₂) Prevents CS₂ excess decomposition
Catalyst None required Simplifies purification

Yield : 82–89% after recrystallization from ethanol.
Purity : >98% (confirmed via HPLC).

Thiourea-Mediated Synthesis via Diazonium Salt Intermediates

Reaction Overview

This two-step method introduces the thiourea moiety through diazonium salt chemistry. 3-Chloro-2-methylaniline is diazotized and subsequently coupled with thiourea, exploiting the reactivity of diazonium salts toward nucleophiles.

Step 1: Diazotization
$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \xrightarrow{0–5^\circ \text{C}} \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$

Step 2: Coupling with Thiourea
$$
\text{Ar-N}2^+\text{Cl}^- + \text{NH}2\text{CSNH}2 \xrightarrow{\text{pH 7–8}} \text{Ar-NH-NH-C(S)-NH}2 + \text{N}_2 \uparrow
$$

Optimization Parameters

Parameter Optimal Condition Impact on Yield/Purity
Diazo Temp 0–5°C Prevents diazonium decomposition
Coupling pH 7–8 (buffered) Stabilizes thiourea nucleophile
Reaction Medium Aqueous/Ethanol (1:1) Balances solubility and reactivity

Yield : 68–74% (lower due to intermediate instability).
Purity : 92–95% (requires column chromatography).

One-Pot Synthesis from 3-Chloro-2-Methylbenzaldehyde and Thiosemicarbazide

Reaction Overview

Adapting methodologies from chromene derivatives, this approach condenses 3-chloro-2-methylbenzaldehyde with thiosemicarbazide in ethanol under reflux. The aldehyde’s carbonyl group reacts with thiosemicarbazide’s hydrazine moiety, forming a hydrazone intermediate that rearranges to the target compound.

Reaction Equation :
$$
\text{Ar-CHO} + \text{NH}2\text{NH-C(S)-NH}2 \xrightarrow{\text{Ethanol, Reflux}} \text{Ar-NH-NH-C(S)-NH}2 + \text{H}2\text{O}
$$

Optimization Parameters

Parameter Optimal Condition Impact on Yield/Purity
Solvent Ethanol Facilitates imine formation
Reflux Duration 2–3 hours Ensures complete dehydration
Stoichiometry 1:1 (Aldehyde:Thiosemicarbazide) Minimizes side products

Yield : 75–80% (recrystallized from methanol).
Purity : 96–97% (FT-IR and NMR confirmation).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
CS₂ Condensation 82–89 >98 High (industrial) Moderate
Diazonium Coupling 68–74 92–95 Low (lab-scale) High (low-cost reagents)
One-Pot Aldehyde 75–80 96–97 Moderate Moderate

Key Findings :

  • The CS₂ condensation method offers superior yield and purity, making it ideal for industrial applications despite requiring careful handling of toxic $$ \text{CS}_2 $$.
  • The diazonium route , while cost-effective, suffers from intermediate instability, necessitating precise temperature control.
  • The aldehyde-thiosemicarbazide approach balances ease and efficiency but is limited by aldehyde availability.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Minimize $$ \text{CS}_2 $$ exposure and enhance heat transfer in Method 1.
  • Catalytic Recycling : Immobilized acid catalysts in Method 3 reduce waste generation.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide serves as a crucial reagent in synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions makes it versatile in synthetic chemistry.

Biology

  • Biochemical Assays : The compound is employed in proteomics studies, where it interacts with proteins to modify their functions, thus aiding in understanding cellular mechanisms.
  • Anti-inflammatory and Anticancer Effects : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties and potential anticancer activities. For instance, thiosemicarbazones related to this compound have shown efficacy in reducing cell viability in cancer cell lines.

Medicine

  • Drug Development : this compound is investigated as a precursor in drug synthesis, particularly for developing new therapeutic agents targeting various diseases.

Industrial Applications

  • Material Development : The compound is utilized in developing new materials and chemical processes within industrial settings.

Case Study 1: Anti-inflammatory Response

A study on isatin derivatives demonstrated that compounds similar to this compound significantly reduced paw edema and leukocyte migration in murine models. This suggests potential therapeutic applications for inflammatory diseases.

Case Study 2: Anticancer Screening

In vitro studies involving various cancer cell lines indicated that thiosemicarbazones derived from this compound effectively reduced cell viability, laying the groundwork for further exploration into its use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The biological and physicochemical properties of hydrazinecarbothioamides are highly dependent on the nature and position of substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physical Properties of Selected Hydrazinecarbothioamides
Compound Name Substituent(s) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Reference
N-(3-Chloro-2-methylphenyl)hydrazinecarbothioamide 3-Cl, 2-CH₃ phenyl C₈H₁₀ClN₃S Not reported Not provided
(2Z)-N-(3-Chlorophenyl)-2-(3-hydroxybenzylidene)hydrazinecarbothioamide (17) 3-Cl phenyl, 3-hydroxybenzylidene C₁₄H₁₂ClN₃OS 198–200 IR: 3281 (NH), 1589 (C=N); ¹H-NMR: δ 6.8–7.7 (Ar-H)
N-(4-Chlorophenyl)hydrazinecarbothioamide (1) 4-Cl phenyl C₇H₆ClN₃S Not reported Synthesized via hydrazine hydrate + CS₂
(2Z)-N-(3-Methoxyphenyl)-2-(3-hydroxybenzylidene)hydrazinecarbothioamide (16) 3-OCH₃ phenyl, 3-hydroxybenzylidene C₁₆H₁₇N₃O₂S 200–202 IR: 3138 (NH), 1510 (C=N); ¹³C-NMR: δ 55.78 (-OCH₃)
N-(3,4-Dimethylphenyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (29) 3,4-(CH₃)₂ phenyl, isatin-derived C₁₇H₁₇N₃OS Not reported LC-MS and ¹H-NMR confirmed purity

Key Observations:

  • Conversely, electron-donating groups (e.g., -OCH₃ in compound 16 ) may improve solubility in polar solvents.
  • Steric Hindrance : The 2-methyl group in the target compound introduces steric bulk, which could reduce rotational freedom and influence binding interactions in biological systems compared to unsubstituted analogues like compound 17 .
  • Thermal Stability : Melting points vary significantly with substituents. For instance, compound 17 (198–200°C) has a higher m.p. than compound 16 (200–202°C) , likely due to differences in hydrogen bonding and crystallinity from the hydroxybenzylidene moiety.

Biological Activity

N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide, a derivative of hydrazinecarbothioamide, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on various studies, including its mechanisms of action, efficacy in different biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound is characterized by the presence of a chloro group and a methyl group on the phenyl ring, which may influence its biological activity. The thiosemicarbazone moiety is known for its diverse pharmacological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, an isatin derivative with a similar structure was evaluated for its anti-inflammatory properties using various animal models:

  • Carrageenan-induced paw edema model : The compound significantly reduced edema at doses of 1.0, 2.5, and 5.0 mg/kg.
  • Zymosan-induced air pouch model : All tested doses reduced leukocyte migration and total protein concentration in the inflammatory exudate.

These findings suggest that this compound may possess similar anti-inflammatory properties due to its structural similarities with other effective derivatives .

Antinociceptive Effects

In addition to its anti-inflammatory properties, this compound may also exhibit antinociceptive effects. In studies involving formalin and acetic acid-induced pain models:

  • The compound showed a dose-dependent reduction in pain response.
  • At a dose of 5.0 mg/kg, it significantly decreased abdominal writhings by 24.88%.

These results indicate that the compound could be effective in managing pain associated with inflammatory conditions .

Anticancer Activity

The anticancer potential of thiosemicarbazones has been well-documented, and this compound is no exception. Preliminary screening revealed that it reduced cell viability across various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.5
HeLa (Cervical Cancer)6.0

The compound's ability to inhibit cell proliferation suggests that it may interfere with critical cellular pathways involved in cancer progression .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of pro-inflammatory mediators : Similar compounds have been shown to decrease levels of cytokines and chemokines involved in inflammation.
  • Induction of apoptosis in cancer cells : Thiosemicarbazones often promote programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Case Study on Inflammatory Response : A study on an isatin derivative demonstrated significant reductions in paw edema and leukocyte migration in murine models, suggesting that similar compounds could be beneficial in treating inflammatory diseases .
  • Anticancer Screening : In vitro studies on various cancer cell lines indicated that thiosemicarbazones could effectively reduce cell viability, providing a foundation for further exploration into their use as anticancer agents .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide and its derivatives?

The compound is typically synthesized via condensation reactions between thiosemicarbazides and substituted aldehydes or ketones. For example, hydrazinecarbothioamide derivatives are often prepared by refluxing thiosemicarbazide with carbonyl compounds in ethanol or methanol under acidic conditions (e.g., HCl catalysis). Yield optimization requires controlled reaction times (6–12 hours) and stoichiometric ratios (1:1–1:1.2). Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • FT-IR : Key peaks include broad N–H stretches (~3230–3265 cm⁻¹), C=O stretches (~1686–1690 cm⁻¹ for amides), and C=S stretches (~1177–1182 cm⁻¹). The absence of carbonyl peaks from precursors confirms reaction completion .
  • NMR : ¹H NMR reveals aromatic proton signals (δ 6.5–8.0 ppm) and NH protons (δ 9–12 ppm). ¹³C NMR confirms thiocarbonyl (C=S, ~170–180 ppm) and aryl chloride (C–Cl, ~110 ppm) .
  • Elemental Analysis : Matches between calculated and observed C, H, N, and S values validate purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) often show enhanced activity due to increased membrane permeability .
  • Enzyme Inhibition : Cholinesterase (ChE) inhibition can be assessed via Ellman’s method, monitoring IC₅₀ values. Substituents like pyridyl or carbazolyl groups improve binding to active sites .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s electronic and biological properties?

  • The 3-chloro-2-methylphenyl group enhances steric bulk and electrophilic substitution resistance, improving stability in biological matrices. Chlorine’s electron-withdrawing effect increases thiocarbonyl reactivity, facilitating metal coordination or covalent interactions in enzyme inhibition .
  • Comparative studies of analogs (e.g., 4-methoxyphenyl, 4-ethylphenyl) reveal substituent-dependent bioactivity trends. For example, methoxy groups reduce antimicrobial efficacy but enhance solubility .

Q. What computational approaches predict the compound’s non-linear optical (NLO) properties or binding affinity?

  • DFT/B3LYP Calculations : Optimize geometry at the 6-311++G(d,p) basis set to calculate dipole moment (μ), polarizability (α), and hyperpolarizability (β). Derivatives with conjugated π-systems (e.g., naphthyl or pyridyl) exhibit β values 5–10× higher than urea, making them NLO candidates .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., acetylcholinesterase). Hydrazinecarbothioamide’s thiocarbonyl and NH groups form hydrogen bonds with catalytic triads (e.g., Ser203 in AChE) .

Q. How can crystallographic data resolve contradictions in spectroscopic or bioactivity results?

Single-crystal X-ray diffraction (e.g., SHELX refinement) provides unambiguous confirmation of molecular geometry, bond lengths, and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.4253 Å, b = 8.7713 Å) validate steric effects from substituents like 3-chloro-2-methyl groups . Discrepancies between experimental and calculated spectral data may arise from polymorphism or solvent effects, which XRD can clarify .

Q. What strategies address low yield or selectivity in derivatization reactions?

  • Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. hours) and improves regioselectivity for cyclization products (e.g., triazole-thiones) .
  • Protecting Groups : Use t-Boc to shield reactive NH during coupling steps, followed by acid hydrolysis (e.g., HCl/dioxane) to regenerate active sites .

Data Contradiction Analysis

Q. How to interpret conflicting antimicrobial results across structurally similar derivatives?

  • Lipophilicity vs. Solubility : Chlorine substituents increase lipophilicity (logP > 3) but may reduce aqueous solubility, leading to false negatives in broth dilution assays. Use DMSO/water co-solvents (<2% v/v) to mitigate this .
  • Resistance Mechanisms : Gram-negative bacteria with efflux pumps (e.g., P. aeruginosa) may show lower susceptibility. Combine with efflux inhibitors (e.g., PAβN) to validate intrinsic activity .

Q. Why do computational predictions of enzyme inhibition sometimes deviate from experimental IC₅₀ values?

  • Solvent Effects : DFT models often neglect solvation. Include implicit solvent models (e.g., PCM) to improve docking score correlations.
  • Protein Flexibility : Rigid receptor docking underestimates induced-fit binding. Molecular dynamics (MD) simulations (50–100 ns) capture conformational changes in enzyme active sites .

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